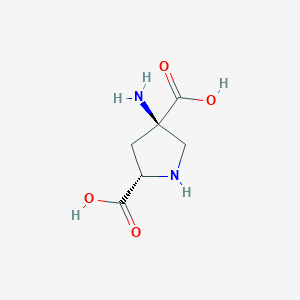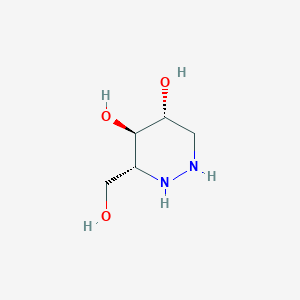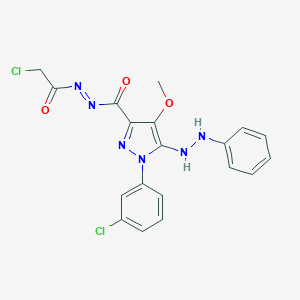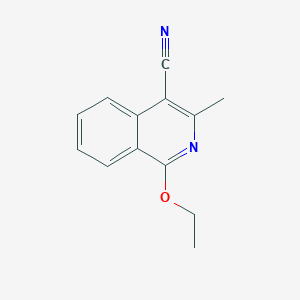
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, commonly known as L-AP4, is a synthetic amino acid analog that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
L-AP4 acts as an agonist of the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid by L-AP4 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal excitability and synaptic transmission, which may have therapeutic implications for various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
L-AP4 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in the release of glutamate and other neurotransmitters, an increase in the activity of antioxidant enzymes, and a decrease in the production of inflammatory cytokines. L-AP4 has also been shown to have neuroprotective effects in various models of neuronal injury and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-AP4 in laboratory experiments is its specificity for the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which allows for targeted modulation of glutamatergic neurotransmission. However, one limitation is that L-AP4 has a relatively short half-life and may require continuous administration to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on L-AP4. These include further investigation of its therapeutic potential in various neurological disorders, as well as its role in regulating synaptic plasticity and neuronal development. Additionally, there is a need for the development of more stable and potent analogs of L-AP4 for use in both laboratory experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of L-AP4 involves the condensation of L-glutamic acid with 2-amino-4-pyrrolidone-2-carboxylic acid (APC) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain the final product.
Aplicaciones Científicas De Investigación
L-AP4 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. It has also been investigated for its potential role in regulating synaptic transmission and plasticity in the central nervous system.
Propiedades
Número CAS |
171336-79-1 |
|---|---|
Nombre del producto |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6+/m0/s1 |
Clave InChI |
XZFMJVJDSYRWDQ-BBIVZNJYSA-N |
SMILES isomérico |
C1[C@H](NC[C@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(NCC1(C(=O)O)N)C(=O)O |
Sinónimos |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)





![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)